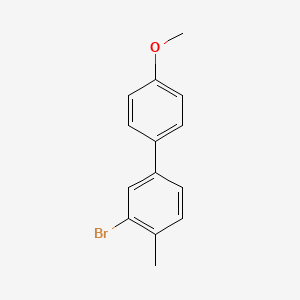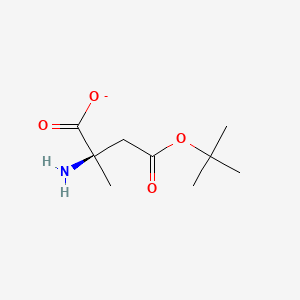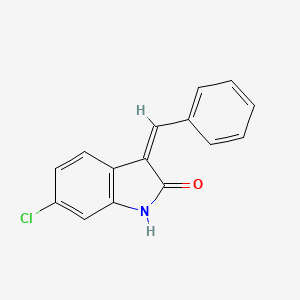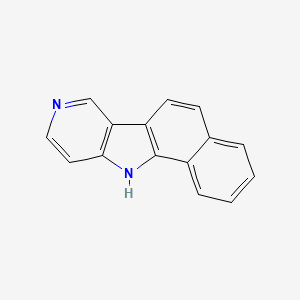
11H-Benzo(g)pyrido(4,3-b)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11H-Benzo(g)pyrido(4,3-b)indole is a heterocyclic compound with the molecular formula C15H10N2 It is part of the indole family, which is known for its significant role in various biological and chemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Benzo(g)pyrido(4,3-b)indole typically involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which converts arylhydrazones of aldehydes or ketones into indoles in the presence of an acid catalyst . Another approach involves the use of p-toluenesulfonic acid in toluene, which yields various indole derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 11H-Benzo(g)pyrido(4,3-b)indole undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the indole ring system.
Wissenschaftliche Forschungsanwendungen
11H-Benzo(g)pyrido(4,3-b)indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including anticancer properties.
Medicine: Derivatives of this compound are being explored for their potential therapeutic effects.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 11H-Benzo(g)pyrido(4,3-b)indole involves its interaction with various molecular targets and pathways. For instance, some derivatives of this compound have shown high antiproliferative activity and c-Met inhibitory potency, which are important in cancer treatment . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
7H-Benzo(e)pyrido(4,3-b)indole: This compound is similar in structure but has different biological activities.
Indolo(2,3-b)quinoxalines: These compounds share a similar indole ring system and have applications in medicinal chemistry.
Uniqueness: 11H-Benzo(g)pyrido(4,3-b)indole is unique due to its specific ring fusion and the resulting chemical properties. Its derivatives have shown distinct biological activities, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
318-03-6 |
|---|---|
Molekularformel |
C15H10N2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
13,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaene |
InChI |
InChI=1S/C15H10N2/c1-2-4-11-10(3-1)5-6-12-13-9-16-8-7-14(13)17-15(11)12/h1-9,17H |
InChI-Schlüssel |
GTMHTKAISFBPHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


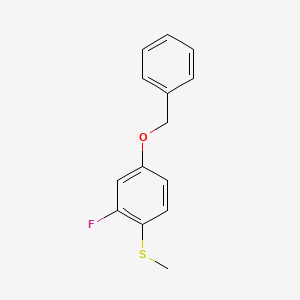
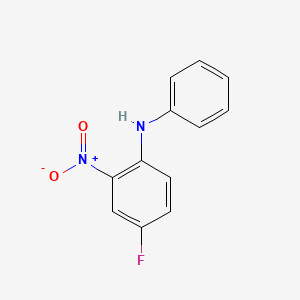
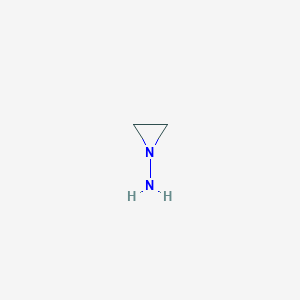
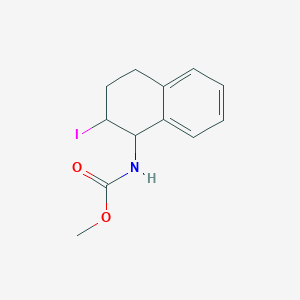
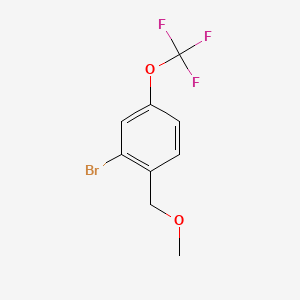
![1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14762734.png)


![6H-[1,4]Dioxino[2,3-F]indole](/img/structure/B14762749.png)

